molecular formula C23H31N5O3 B11493990 2-(4-Cyclohexylphenoxy)-4,6-dimorpholin-4-yl-1,3,5-triazine

2-(4-Cyclohexylphenoxy)-4,6-dimorpholin-4-yl-1,3,5-triazine

Cat. No.: B11493990
M. Wt: 425.5 g/mol
InChI Key: MNVZOHVARDDHIX-UHFFFAOYSA-N
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Description

4-[4-(4-CYCLOHEXYLPHENOXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE is a complex organic compound that features a morpholine ring and a triazine core. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the morpholine and triazine moieties contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-CYCLOHEXYLPHENOXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a triazine derivative is reacted with a morpholine derivative under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-CYCLOHEXYLPHENOXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(4-CYCLOHEXYLPHENOXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-CYCLOHEXYLPHENOXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE is unique due to the combination of the morpholine ring and the triazine core, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H31N5O3

Molecular Weight

425.5 g/mol

IUPAC Name

4-[4-(4-cyclohexylphenoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C23H31N5O3/c1-2-4-18(5-3-1)19-6-8-20(9-7-19)31-23-25-21(27-10-14-29-15-11-27)24-22(26-23)28-12-16-30-17-13-28/h6-9,18H,1-5,10-17H2

InChI Key

MNVZOHVARDDHIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5

Origin of Product

United States

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